N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
Description
N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a piperazine ring substituted with a 1-methylimidazole moiety. The dihydrochloride salt form enhances solubility, making it suitable for pharmacological or agrochemical applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O.2ClH/c1-19-8-7-17-16(19)21-11-9-20(10-12-21)13-15(22)18-14-5-3-2-4-6-14;;/h7-8,14H,2-6,9-13H2,1H3,(H,18,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLDDXVIVZHGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an imidazole group, which is known for its diverse biological activities. The presence of the cyclohexyl and acetamide groups may also influence its pharmacological properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. For instance, imidazole derivatives have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer treatment strategies . The specific interactions of this compound with cellular targets remain to be fully elucidated.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of imidazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often range from low nanomolar to micromolar concentrations, indicating potent activity against tumor cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.4 | Tubulin polymerization inhibition |
| Compound B | A549 | 0.51 | DNA damage induction |
| N-cyclohexyl derivative | SW480 | TBD | TBD |
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antibacterial action, which could be relevant for this compound as well .
| Compound | Bacteria Tested | MIC (µM) |
|---|---|---|
| Compound X | E. coli | 0.36 |
| Compound Y | S. aureus | 0.71 |
Study 1: Anticancer Activity
In a study examining the effects of various imidazole derivatives on cancer cells, N-cyclohexyl derivatives were included in a panel that exhibited dose-dependent inhibition of cell proliferation. The study reported that at concentrations around 1 µM, these compounds significantly increased the percentage of cells in the G2/M phase of the cell cycle, indicating a potential mechanism for their anticancer effects .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of imidazole-based compounds against clinical isolates of bacteria. The results showed that certain derivatives had potent inhibitory effects on both E. coli and Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial potential for structurally similar compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine-Imidazole Motifs
A closely related compound is 2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (BI81488, CAS 1021036-62-3). Key differences include:
- Substituent on the amide nitrogen : The target compound features a cyclohexyl group, whereas BI81488 has a 2-(trifluoromethyl)phenyl group.
Table 1: Structural Comparison
| Compound Name | Amide Substituent | Piperazine Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Target compound | Cyclohexyl | 1-Methylimidazole | C₁₇H₂₈Cl₂N₆O | 419.36 g/mol |
| BI81488 | 2-(Trifluoromethyl)phenyl | 1-Methylimidazole | C₁₇H₂₀F₃N₅O | 367.37 g/mol |
Agrochemical Acetamides
Several chloroacetamide derivatives, such as metazachlor and dimethachlor , are used as herbicides. These compounds share the acetamide backbone but differ in substituents:
- Metazachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.
- Dimethachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide.
Key Differences :
- Target specificity : The agrochemicals lack the piperazine-imidazole motif, instead incorporating pyrazole or methoxyethyl groups for herbicidal activity via inhibition of very-long-chain fatty acid synthesis .
- Chlorine substitution : The chloro group in agrochemicals enhances reactivity, unlike the target compound’s dihydrochloride salt, which serves primarily for solubility .
Crystalline and Coordination Properties
N-Substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , exhibit structural diversity in crystal packing due to hydrogen bonding (N–H⋯O interactions) and conformational flexibility. These compounds often form dimers of the R₂²(10) type, as observed in crystallographic studies .
Comparison :
Pharmacological Potential
The piperazine-imidazole scaffold in the target compound is reminiscent of ligands for serotonin or dopamine receptors. For example, the imidazole ring can mimic histamine in receptor binding, while the piperazine moiety provides conformational flexibility for target engagement .
Agrochemical Divergence
Unlike herbicidal acetamides (e.g., metazachlor), the target compound lacks electrophilic chlorine, reducing reactivity with plant enzymes. Its design prioritizes solubility (via dihydrochloride) and heterocyclic interactions, suggesting non-agrochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
